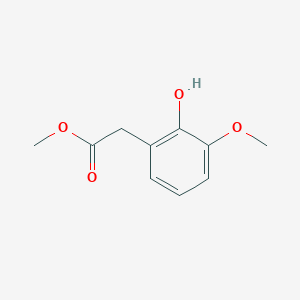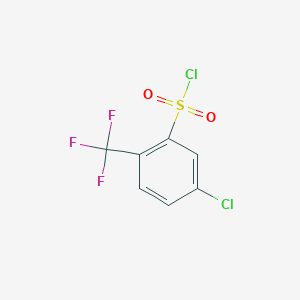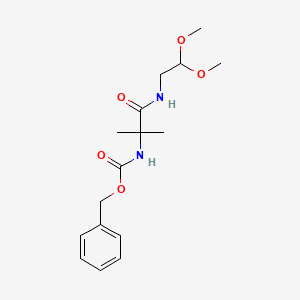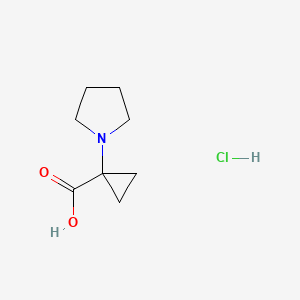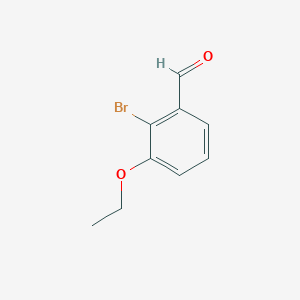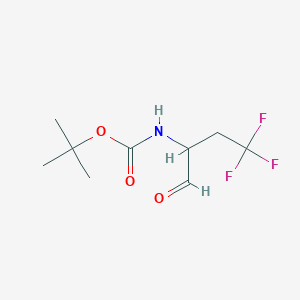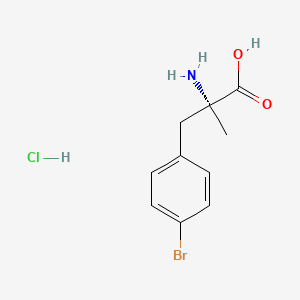![molecular formula C10H22Cl2N2 B1381043 {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride CAS No. 1803570-86-6](/img/structure/B1381043.png)
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride
説明
“{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1803570-86-6 . It has a molecular weight of 241.2 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2.2ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;;/h7-8,12H,4-6,11H2,1-3H3;2*1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学的研究の応用
Stereoselective Synthesis
The compound has been utilized in stereoselective synthesis processes. For instance, (1R,3R,4R)-3-(1,2,4-Triazolo[4,3-x]azin-3-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones were prepared from (1R)-(+)-camphor, demonstrating the compound's potential in complex chemical synthesis (Grošelj et al., 2002).
Reaction with Hexaethyltriamidophosphite
The compound reacts with hexaethyltriamidophosphite in the presence of diethylammonium chloride to form a stable quasiphosphonium salt. This showcases its reactivity and potential for creating new chemical entities (Bogdanov et al., 2006).
Chiral Solvating Agents
It has been explored as a precursor for chiral solvating agents. Exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides, derived from it, were effective in chiral discrimination of certain compounds by NMR analysis (Kannappan et al., 2015).
Synthesis of Isoxazolyl Derivatives
The compound is instrumental in synthesizing endo-2-(3-R-isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols, indicating its utility in creating diverse isoxazolyl derivatives (Bondar' et al., 2001).
Spiro[bicyclo[2.2.1]heptane-2,2′-furan] Derivatives
This compound is also used in the synthesis of spiro[bicyclo[2.2.1]heptane-2,2′-furan]-3-amines via stereoselective cycloadditions, highlighting its versatility in organic synthesis (Grošelj et al., 2007).
Synthesis of Zinc Complexes
It serves as a precursor in synthesizing zinc complexes, which are pre-catalysts for producing polylactide from rac-lactide, showcasing its application in materials science (Kwon et al., 2015).
Safety and Hazards
作用機序
Target of Action
The primary targets of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride are currently unknown. The compound’s structure is similar to that of bicyclo[2.2.1]heptan-2-ol , which suggests potential targets could be related to those of this compound.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to bicyclo[2.2.1]heptan-2-ol , it’s possible that similar pathways could be affected.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {1,7,7-Trimethylbicyclo[22Information about the compound’s bioavailability, half-life, metabolism, and excretion is currently unavailable
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and how it interacts with its targets . 21]heptan-2-yl}hydrazine dihydrochloride is currently unavailable.
特性
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9(2)7-4-5-10(9,3)8(6-7)12-11;;/h7-8,12H,4-6,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDLFPWXFUBFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NN)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


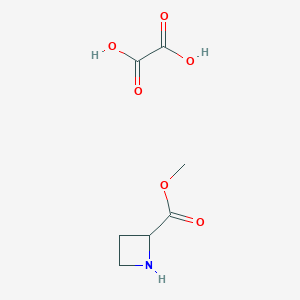
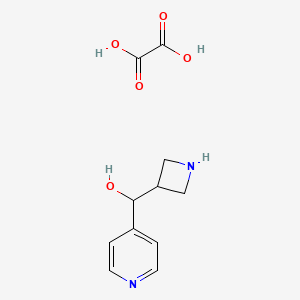
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)
